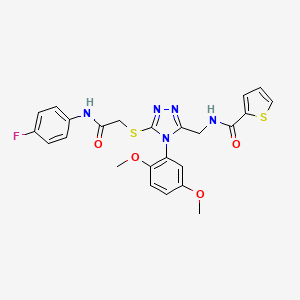

N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O4S2/c1-33-17-9-10-19(34-2)18(12-17)30-21(13-26-23(32)20-4-3-11-35-20)28-29-24(30)36-14-22(31)27-16-7-5-15(25)6-8-16/h3-12H,13-14H2,1-2H3,(H,26,32)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPHSYLDFPTWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound consists of multiple functional groups, including:

- Thiophene and triazole rings : These rings are known for their diverse biological activities.

- Dimethoxyphenyl group : This moiety may enhance lipophilicity and facilitate interactions with biological targets.

- Fluorinated phenyl group : The presence of fluorine can influence the compound's electronic properties and binding affinity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Key findings include:

Anticancer Activity

-

Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. Studies have shown that derivatives containing thiadiazole and triazole rings often demonstrate significant cytotoxicity against various cancer cell lines.

These values indicate a promising potential for this compound in cancer therapy .

Compound IC50 (µM) Effect Compound A 1.61 ± 1.92 Anticancer Compound B 1.98 ± 1.22 Anticancer

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the triazole and thiophene rings contributes to their ability to inhibit microbial growth.

Enzyme Inhibition

Studies indicate that the compound may act as an inhibitor for various enzymes involved in disease processes. For instance:

- Inhibition of acetylcholinesterase (AChE), which could have implications for treating Alzheimer's disease.

- Potential activity against viral replication mechanisms .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Studies : A study on thiazole-bearing molecules indicated that structural modifications significantly affect cytotoxic activity against cancer cell lines .

- Enzyme Interaction Studies : Research has shown that specific substitutions on the phenyl ring enhance the binding affinity to target enzymes, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and triazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives similar to N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide possess activity against various bacterial strains, making them candidates for developing new antibiotics.

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Triazole derivatives have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Preliminary studies indicate that similar compounds can disrupt cell cycle progression in cancer cells.

Anti-inflammatory Effects

Compounds with thiophene and triazole structures have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity Evaluation

In a study conducted on various thiophene derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity Screening

A series of experiments evaluated the anticancer effects of triazole derivatives in vitro using human cancer cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway and inhibited cell proliferation significantly at low micromolar concentrations.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and thioether groups are susceptible to hydrolysis under acidic or basic conditions:

Mechanistic Insights :

-

The carboxamide hydrolyzes via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis.

-

Thioether oxidation proceeds through a radical mechanism, forming sulfoxide intermediates before further oxidation to sulfones.

Alkylation and S-Substitution

The triazole and thiophene rings participate in alkylation and nucleophilic substitution:

Key Observations :

-

Thione-thiol tautomerism in triazolethiones enables selective S-alkylation .

-

Steric hindrance from the dimethoxyphenyl group reduces reactivity at the triazole N2 position.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution:

| Reaction Type | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-position | 5-nitrothiophene derivative |

| Sulfonation | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-position | Thiophene-2-sulfonic acid derivative |

Directing Effects :

-

The carboxamide group acts as a meta-director, while electron-donating substituents on thiophene favor 5-position substitution .

Condensation and Cyclization

The compound participates in cycloaddition and heterocycle formation:

Mechanistic Pathway :

Stability Under Environmental Conditions

The compound degrades under UV light and elevated temperatures:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV radiation (254 nm) | Triazole ring-opened fragments | 4–6 hr |

| 80°C, pH 7.4 buffer | Thiophene-2-carboxamide hydrolysis | 48 hr |

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The target compound shares structural similarities with several synthesized 1,2,4-triazole derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Key Observations:

Substituent Diversity: The target compound’s dimethoxyphenyl group distinguishes it from derivatives with simpler aryl groups (e.g., 4-methoxyphenyl in Compound 6l) . This substitution may enhance metabolic stability compared to alkyl or halogenated variants.

Biological Activity :

- Compound 6l inhibits 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, suggesting that triazole derivatives with thiophenyl and aryl groups may target inflammatory pathways .

- Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, highlighting the role of electronegative substituents in antimicrobial targeting .

Synthetic Routes :

- The target compound’s synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, akin to methods in and (e.g., HATU-mediated amide bond formation) .

- S-Alkylation of triazole-thiol intermediates () is a common strategy for introducing thioether chains, as seen in the target compound’s structure .

Functional Group Impact on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxyphenyl group (electron-donating) may increase lipophilicity compared to electron-withdrawing substituents like nitro or trifluoromethyl groups (e.g., Compound 6l) .

Thiophene vs. Thiazole Cores :

Potential Therapeutic Implications

Q & A

Q. Why do molecular docking predictions sometimes conflict with experimental binding data?

- Resolution :

- Account for protein flexibility (e.g., induced-fit docking) and solvation effects in simulations .

- Validate with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.